
3-metil-4-propoxi-N-(3,3,5-trimetil-4-oxo-2,3,4,5-tetrahidro-1,5-benzoxazepin-8-il)benceno-1-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O5S and its molecular weight is 432.54. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial activity . Research indicates that it inhibits specific enzymes involved in microbial metabolism, particularly dihydropteroate synthase and dihydrofolate reductase. These enzymes are crucial in the folate biosynthesis pathway in bacteria. The compound's dual inhibition mechanism allows it to effectively combat various bacterial and fungal strains:
- Mechanism of Action : The compound forms enzyme-inhibitor complexes that disrupt essential metabolic processes in pathogens, leading to significant antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi.
Potential in Cancer Therapy
Beyond its antimicrobial properties, this compound may also have applications in cancer therapy due to its kinase inhibitory properties. Kinases are often dysregulated in cancerous cells; thus, compounds that inhibit these enzymes can be valuable in developing targeted cancer treatments. The ability to inhibit multiple pathways simultaneously may enhance its therapeutic efficacy while reducing the likelihood of resistance development compared to traditional therapies.
Synthesis and Interaction Studies
The synthesis of 3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide typically involves multi-step organic reactions. Interaction studies have employed techniques such as surface plasmon resonance and isothermal titration calorimetry to assess binding affinities with target enzymes. These studies reveal strong binding characteristics that correlate with the compound's inhibitory effects on microbial enzymes.
Actividad Biológica
3-Methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide (CAS Number: 921903-75-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial efficacy and other biological activities as reported in recent studies.
Chemical Structure and Properties
The compound's molecular formula is C22H28N2O5S, with a molecular weight of 432.5 g/mol. Its structure features a benzenesulfonamide moiety linked to a complex oxazepin derivative, which is essential for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicates that specific substitutions on the oxazepin ring enhance its effectiveness.
Table 1: Antimicrobial Activity Data
Bacteria Species | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Escherichia coli | 0.004 mg/mL | 0.008 mg/mL |
Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
Bacillus cereus | 0.015 mg/mL | 0.030 mg/mL |
Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |
Pseudomonas aeruginosa | 0.011 mg/mL | 0.020 mg/mL |
The compound demonstrated superior activity compared to standard antibiotics such as ampicillin and streptomycin, highlighting its potential as a therapeutic agent in treating bacterial infections .
The precise mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, preliminary docking studies suggest that it may inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis or metabolic pathways unique to bacteria .
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A study published in the British Journal of Pharmacology demonstrated that derivatives of similar structures exhibited enhanced antibacterial properties due to specific functional group modifications . The findings suggest that the presence of the trimethyl group on the oxazepin core significantly increases potency against resistant strains.
- Fungal Activity : In addition to antibacterial properties, compounds structurally related to our target have shown antifungal activity with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal pathogens such as Trichoderma viride and Aspergillus fumigatus . This broad-spectrum activity suggests potential applications in treating both bacterial and fungal infections.
- In Vivo Studies : While most data are derived from in vitro studies, ongoing research aims to evaluate the in vivo efficacy and safety profile of this compound in animal models . Early results indicate promising therapeutic indices with minimal toxicity observed at effective doses.
Propiedades
IUPAC Name |
3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-6-11-28-19-10-8-17(12-15(19)2)30(26,27)23-16-7-9-18-20(13-16)29-14-22(3,4)21(25)24(18)5/h7-10,12-13,23H,6,11,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFYKCSMJZRPKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.